molecular formula C10H12ClN3O5 B12954738 (4-Nitrophenyl)-L-asparagine hydrochloride

(4-Nitrophenyl)-L-asparagine hydrochloride

Cat. No.: B12954738
M. Wt: 289.67 g/mol
InChI Key: UHDRBXJGCVWPKJ-QRPNPIFTSA-N
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Description

(4-Nitrophenyl)-L-asparagine hydrochloride is a chemical compound that combines the properties of 4-nitrophenyl and L-asparagine with a hydrochloride group

Preparation Methods

The synthesis of (4-Nitrophenyl)-L-asparagine hydrochloride typically involves the reaction of 4-nitrophenyl derivatives with L-asparagine under specific conditions. One common method includes the use of 4-nitrophenyl chloroformate and L-asparagine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

(4-Nitrophenyl)-L-asparagine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

(4-Nitrophenyl)-L-asparagine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)-L-asparagine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The L-asparagine moiety can be recognized by enzymes and transporters, facilitating the compound’s entry into cells and its subsequent biological effects .

Properties

Molecular Formula

C10H12ClN3O5

Molecular Weight

289.67 g/mol

IUPAC Name

(2S)-4-amino-2-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C10H11N3O5.ClH/c11-9(14)5-8(10(15)16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8,12H,5H2,(H2,11,14)(H,15,16);1H/t8-;/m0./s1

InChI Key

UHDRBXJGCVWPKJ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)[N+](=O)[O-].Cl

Origin of Product

United States

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